molecular formula C5H9O8P-2 B1259134 aldehydo-D-ribose 5-phosphate

aldehydo-D-ribose 5-phosphate

Cat. No.: B1259134
M. Wt: 228.09 g/mol
InChI Key: PPQRONHOSHZGFQ-LMVFSUKVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Aldehydo-D-ribose 5-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of this compound;  major species at pH 7.3. It has a role as a fundamental metabolite. It is a conjugate base of an this compound.

Scientific Research Applications

Nucleic Acids and Synthetic Chemistry

Aldehydo-D-ribose 5-phosphate plays a crucial role in the synthesis of nucleic acids. Benner (2004) described its application in synthetic biology, emphasizing its use in expanding the genetic information system. This has practical implications in clinical settings for monitoring viral levels in diseases like HIV and hepatitis C (Benner, 2004).

Prebiotic Chemistry

Sanchez and Orgel (1970) explored the prebiotic synthesis of nucleosides, discussing the reaction of aldehydo-D-ribose with cyanamide, leading to the formation of various nucleosides, which is significant in understanding early biological chemistry (Sanchez & Orgel, 1970).

Enzymatic and Structural Insights

The study by Ishikawa et al. (2002) on D-ribose-5-phosphate isomerase from Pyrococcus horikoshii revealed its high-temperature activity and provided structural insights into this enzyme's mechanism, which is vital in metabolic processes like the pentose phosphate cycle (Ishikawa et al., 2002).

Biocatalysis and Drug Target Potential

Chen et al. (2020) discussed the application of ribose-5-phosphate isomerase in the production of rare sugars and as a potential drug target in treating diseases caused by trypanosomatids (Chen et al., 2020).

Biosynthesis of 2-Deoxysugars

Li et al. (2015) explored the use of 2-deoxy-D-ribose 5-phosphate aldolase in the biosynthesis of 2-deoxysugars, which are important in drug manufacturing, highlighting the enzyme's potential for large-scale production (Li et al., 2015).

Ribose Formation in Bacteria

Lanning and Cohen (1954) studied the metabolic pathways of ribose formation in bacteria, demonstrating the conversion of glucose-6-phosphate to ribose-5-phosphate, which is fundamental in understanding bacterial carbohydrate metabolism (Lanning & Cohen, 1954).

Industrial Applications of Ribose-5-Phosphate Isomerases

Kim et al. (2020) reviewed the industrial applications of phosphate sugar isomerases, including the production of rare sugars and their role as low-calorie sweeteners and pharmaceutical precursors (Kim et al., 2020).

Properties

Molecular Formula

C5H9O8P-2

Molecular Weight

228.09 g/mol

IUPAC Name

[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m0/s1

InChI Key

PPQRONHOSHZGFQ-LMVFSUKVSA-L

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-]

SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-]

Synonyms

D-ribose 5-phosphate
D-ribose-5-phosphoric acid
ribose 5-monophosphate
ribose 5-phosphate
ribose phosphate
ribose-5-phosphate
ribose-5-phosphoric acid
ribose-5-phosphoric acid, (D-ribofuranose)-isomer
ribose-5-phosphoric acid, (D-ribose)-isomer
ribose-5-phosphoric acid, monobarium salt, (D-ribose)-isomer
ribose-5-phosphoric acid, monosodium salt, (D-ribose)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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